[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13473831
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester -](/images/structure/VC13473831.png)
Specification
Molecular Formula | C16H25N3O2 |
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Molecular Weight | 291.39 g/mol |
IUPAC Name | benzyl N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate |
Standard InChI | InChI=1S/C16H25N3O2/c1-18(12-15-8-5-10-19(15)11-9-17)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3 |
Standard InChI Key | ZPTUJXHLUOJBQR-UHFFFAOYSA-N |
SMILES | CN(CC1CCCN1CCN)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CN(CC1CCCN1CCN)C(=O)OCC2=CC=CC=C2 |
Introduction
Compound Name | Molecular Formula | Key Structural Differences | Biological Activity Insights |
---|---|---|---|
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester | C18H27N3O2 | Cyclopropyl group instead of methyl | Enhanced receptor selectivity |
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester | C16H24N2O3 | Hydroxyethyl vs. aminoethyl side chain | Altered metabolic stability |
Synthesis and Chemical Reactivity
Synthesis Pathways
The synthesis involves multi-step organic reactions, as inferred from analogous compounds :
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.
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Aminoethyl Side Chain Introduction: Alkylation of the pyrrolidine nitrogen using 2-chloroethylamine.
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Carbamate Installation: Reaction of the pyrrolidine-methylamine intermediate with methyl chloroformate, followed by benzyl esterification using 2-benzyloxypyridine and methyl triflate .
Key Reaction Conditions:
Chemical Reactivity
The compound participates in reactions typical of carbamates and amines:
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Hydrolysis: Susceptible to base- or acid-catalyzed cleavage of the carbamate group, yielding methanol and benzyl alcohol.
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Aminolysis: Reacts with primary amines to form urea derivatives .
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Oxidation: The aminoethyl group may undergo oxidation to form nitriles or imines under strong oxidative conditions.
Stability and Pharmacokinetics
Physicochemical Properties
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Solubility: Poor aqueous solubility (<1 mg/mL) but soluble in DMSO and ethanol.
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pKa: The amino group (pKa ~9.5) and carbamate (pKa ~4.5) dictate pH-dependent stability.
Metabolic Stability
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Liver Microsomes: Rapid hydrolysis of the benzyl ester in human liver microsomes (t1/2 <30 min) .
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Plasma Stability: Moderate half-life (~2 hours) due to esterase activity.
Stabilization Strategies:
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Steric Shielding: Introducing bulky groups (e.g., tert-butyl) on the carbamate nitrogen reduces hydrolysis.
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Prodrug Design: Replacing the benzyl ester with a more stable moiety (e.g., isopropyl) improves bioavailability .
Applications in Drug Discovery
Therapeutic Targets
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Neurological Disorders: Pyrrolidine-carbamates modulate dopamine and serotonin receptors, suggesting potential in Parkinson’s disease.
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Antiviral Agents: Structural analogs inhibit viral proteases, highlighting utility in treating rhinovirus infections .
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Oncology: Carbamates with aminoethyl groups show apoptosis-inducing effects in cancer cell lines .
Case Studies
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HRV 3C Protease Inhibitors: Compound 20 (a difluorinated analog) demonstrated IC50 = 0.8 nM against HRV-14, though poor plasma stability .
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Muscarinic Antagonists: Biphenyl carbamates (e.g., CA2801101A1) achieved nanomolar affinity for M3 receptors .
Future Directions
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Stereochemical Optimization: Resolving the (R/S) configuration could enhance target specificity.
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Hybrid Derivatives: Combining the pyrrolidine core with fluorinated aryl groups may improve metabolic stability .
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In Vivo Studies: Pharmacokinetic profiling in rodent models is needed to validate therapeutic potential .
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